(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a benzamide group. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation of 5-nitroisatin with hydrazine derivatives, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The oxoindoline moiety can be reduced to the corresponding indoline derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties, showing activity against various bacterial strains.
Mechanism of Action
The mechanism of action of (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of oligosaccharides and disaccharides into glucose . This inhibition helps in regulating blood glucose levels, making it a potential therapeutic agent for diabetes management.
Comparison with Similar Compounds
Similar Compounds
5-Nitroisatin derivatives: These compounds share the nitroisatin core and exhibit similar biological activities.
Indole derivatives: Compounds like indole-3-carbaldehyde and its derivatives are structurally related and have comparable applications.
Uniqueness
(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit α-glucosidase and its antimicrobial properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5/c23-14(9-18-16(24)10-4-2-1-3-5-10)20-21-15-12-8-11(22(26)27)6-7-13(12)19-17(15)25/h1-8,19,25H,9H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPREGNAKMNNFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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